1-(Trifluoromethyl)-6-naphthol
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Overview
Description
1-(Trifluoromethyl)-6-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-6-naphthol can be synthesized through various methods. One common approach involves the trifluoromethylation of naphthol derivatives. This can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide. The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and fluorinating agents, such as sulfur tetrafluoride, to introduce the trifluoromethyl group. The use of flow chemistry allows for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium trifluoroacetate or trifluoroiodomethane can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-6-naphthol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, often through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a solvent.
Hexafluoroacetone: A compound with a trifluoromethyl group and a carbonyl group, used in organic synthesis.
Uniqueness: 1-(Trifluoromethyl)-6-naphthol is unique due to its naphthol backbone combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C11H7F3O |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H |
InChI Key |
RLIYJPMJPXCKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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